Basic yellow 40

Descripción

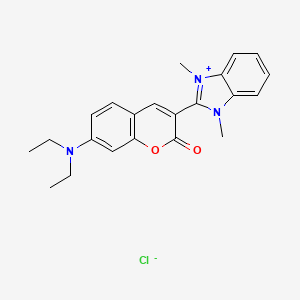

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

7-(diethylamino)-3-(1,3-dimethylbenzimidazol-3-ium-2-yl)chromen-2-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N3O2.ClH/c1-5-25(6-2)16-12-11-15-13-17(22(26)27-20(15)14-16)21-23(3)18-9-7-8-10-19(18)24(21)4;/h7-14H,5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVNGSHJQQOSDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=[N+](C4=CC=CC=C4N3C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904366 | |

| Record name | 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29556-33-0, 35869-60-4, 12221-86-2 | |

| Record name | 1H-Benzimidazolium, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29556-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029556330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazolium, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Basic Yellow 40 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for Basic Yellow 40

The creation of this compound is a multi-step process involving the precise construction of its core molecular architecture followed by salt formation to yield the final product.

Condensation Reactions in Core Structure Synthesis

The fundamental structure of this compound is assembled through a condensation reaction. chemicalbook.com This type of reaction is a cornerstone of organic synthesis, where two molecules combine to form a larger molecule, often with the elimination of a small molecule such as water. magritek.comscribd.com In the case of this compound, the synthesis involves the condensation of 1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one and 7-Dimethylaminocoumarin. chemicalbook.com This reaction forges the essential carbon-carbon bonds that define the dye's chromophore, the part of the molecule responsible for its color and fluorescent properties.

Salt Formation Processes (e.g., Chloride Derivatization)

Following the synthesis of the core structure, a subsequent chemical modification is necessary to produce the final, stable form of this compound. This typically involves a salt formation process, with chloride derivatization being a common method. chemicalbook.comchemtel.net In this step, the synthesized organic base reacts to form a chloride salt. The resulting product is 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium chloride. bvda.comchemspider.com It is important to note that a methanesulfonate (B1217627) salt of this compound also exists and is identified by the same name. bvda.com This final derivatization step is crucial for the dye's solubility and stability in various applications. researchgate.net

Development of Specialized Formulations for Targeted Research Applications

The utility of this compound in research is greatly enhanced by formulating it into various solutions tailored for specific uses. These formulations are designed to optimize the dye's performance by considering factors such as solubility, stability, and interaction with the target substrate.

Solvent-Based Preparations (e.g., Ethanol (B145695), Methanol (B129727), Water)

This compound is soluble in both water and alcohol, which allows for the preparation of various solvent-based formulations. biosynth.com Ethanol, methanol, and water are common solvents used to create these solutions. lociforensics.nl For forensic applications, such as enhancing cyanoacrylate-fumed fingerprints, a typical working solution is prepared by dissolving 1 gram of this compound dye in 500 ml of methanol. cbdiai.orgforensicresources.org While methanol-based solutions are effective, ethanol-based formulations are often preferred due to lower toxicity and flammability. service.gov.uk Aqueous (water-based) solutions of this compound offer health and safety advantages, though their effectiveness can vary depending on the surface being treated. lociforensics.nl The choice of solvent is critical as it can influence the dye's performance and the integrity of the sample being analyzed. lociforensics.nlservice.gov.uk

Table 1: Common Solvents for this compound Formulations

| Solvent | Advantages | Considerations |

|---|---|---|

| Methanol | Effective for dissolving the dye. cbdiai.orgforensicresources.org | Higher toxicity and flammability. service.gov.uk Can damage certain traces and surfaces. lociforensics.nl |

| Ethanol | Lower toxicity and flammability compared to methanol. service.gov.uk | May be more expensive than other solvents. lociforensics.nl |

| Water | Health and safety advantages. lociforensics.nl Non-flammable and non-toxic. service.gov.uk | May not work as well as ethanol-based solutions on some surfaces. lociforensics.nl |

Aqueous Marking Liquid Formulations and Additives

For applications such as fluorescent marking liquids, aqueous formulations of this compound are often enhanced with various additives to improve their properties. google.com These additives can include acrylic resin dispersions, which help to intensify the color and prevent the dye from penetrating through paper. google.com A stable formulation can be achieved with 0.2 to 2.0% by weight of this compound in an aqueous buffer solution with a pH of 3 to 5, containing an acrylic resin dispersion. google.com

Other additives are also incorporated to modify the physical characteristics of the marking liquid. Polyvinylpyrrolidone may be added to slightly increase the viscosity. google.com To improve the wetting of the fluid on paper, a surfactant such as sodium alkylbenzene sulfonic acid can be included in the formulation. google.com The inclusion of these additives is crucial for creating a functional and stable marking ink. google.com

Table 2: Additives in Aqueous this compound Marking Formulations

| Additive | Function | Typical Concentration |

|---|---|---|

| Acrylic Resin Dispersion | Intensifies color, prevents paper penetration. google.com | Such that the sum of all components is 100%. google.com |

| Polyvinylpyrrolidone | Slightly increases viscosity. google.com | Up to 5%. google.com |

| Sodium Alkylbenzene Sulfonic Acid | Increases wetting on paper. google.com | Up to 2%. google.com |

Exploration of Surfactant and Polymer Integration in Dye Solutions (e.g., Triton X-100)

Novel Approaches in this compound Derivatization for Enhanced Functionality

This compound is a prominent member of the coumarin (B35378) family of dyes, specifically a 7-aminocoumarin (B16596) derivative. While the parent molecule exhibits inherent fluorescence, significant research has been directed towards the synthesis of novel derivatives to enhance its functionality for a broader range of applications beyond its traditional use in forensics. These chemical modifications aim to improve photophysical properties, introduce new reactive capabilities, and create advanced materials with tailored characteristics. The strategies for derivatization primarily focus on substitutions at various positions of the coumarin core, leading to compounds with improved performance.

Recent advancements in synthetic organic chemistry have enabled the precise modification of the coumarin scaffold. These modifications can lead to derivatives with enhanced fluorescence quantum yields, greater photostability, and improved solubility in various media. For instance, the introduction of different substituents can significantly alter the electronic distribution within the molecule, thereby tuning its absorption and emission spectra.

One promising approach involves the modification of the amino group at the 7-position. Research on analogous 7-aminocoumarin dyes has shown that replacing the dimethylamino group with azetidinyl substituents can lead to a significant improvement in the fluorescence quantum yield. This enhancement is attributed to the inhibition of a non-radiative decay pathway involving hydrogen bonding with the solvent. Such modifications could potentially lead to this compound derivatives with brighter fluorescence, which would be advantageous in applications requiring high sensitivity.

Another innovative strategy focuses on introducing new functional groups at various positions of the coumarin ring to impart specific functionalities. For example, the incorporation of sulfonic acid groups at the 3-, 6-, or 8-positions of 7-aminocoumarins has been shown to produce dyes with enhanced water solubility and fluorescence. google.com This approach could be used to develop water-based formulations of this compound derivatives, reducing the reliance on flammable and toxic organic solvents. nih.gov

Furthermore, the synthesis of coumarin derivatives bearing reactive moieties, such as isothiocyanates, allows for their covalent attachment to biomolecules like proteins and enzymes. miami.edu This opens up possibilities for using this compound derivatives as fluorescent labels in biological imaging and assays. The development of coumarin-based fluorescent probes for the detection of specific analytes, such as metal ions and reactive oxygen species, represents another exciting frontier. bohrium.comrsc.orgchim.it These probes are designed to exhibit a change in their fluorescence properties upon binding to the target analyte, enabling their quantification.

The following table summarizes some novel derivatization approaches on the coumarin scaffold that could be applied to this compound to enhance its functionality, based on published research findings.

| Modification Strategy | Position on Coumarin Core | Introduced Substituent/Group | Resulting Enhanced Functionality | Relevant Research Findings |

| Enhanced Fluorescence | 7 | Azetidinyl group | Increased fluorescence quantum yield | Photorelease reactions were 2- to 5-fold more efficient than diethylamino coumarins. |

| Improved Water Solubility | 3, 6, or 8 | Sulfonic acid | Enhanced water solubility and fluorescence | Sulfonated derivatives of 7-aminocoumarin exhibit improved properties for use as fluorescent probes. google.com |

| Bioconjugation Capability | 3 or 4 | Isothiocyanate | Covalent labeling of biomolecules | Coumarin-based isothiocyanate tags used for labeling enzymes on quartz surfaces. miami.edu |

| Sensing Applications | 7 | Phenylboronic acid | Detection of hydrogen peroxide | Functionalization blocks the intramolecular charge transfer (ICT) process, which is restored upon reaction with H2O2, leading to a "turn-on" fluorescence response. chim.it |

| Novel Photophysical Properties | 7 | Vinyl sulfide | Large Stokes shifts and maintained intramolecular charge transfer (ICT) characteristics | Prepared via a photoredox thiol-yne reaction, enabling late-stage diversification. nih.gov |

| Creation of Advanced Materials | N/A | Grafting onto chitosan | Development of fluorescent hydrogels | Successful preparation of chitosan-based fluorescent hydrogels for the selective recognition and detection of Fe²⁺ ions. rsc.org |

These examples of derivatization highlight the versatility of the coumarin scaffold and provide a roadmap for the development of next-generation fluorescent materials based on the this compound structure. By strategically modifying the core molecule, researchers can create a diverse library of compounds with fine-tuned properties suitable for a wide array of advanced applications.

Spectroscopic and Photophysical Characterization in Advanced Studies

Excitation and Emission Wavelength Profiles

Basic Yellow 40 exhibits strong fluorescence, a characteristic that is central to its applications, particularly in forensic science for the enhancement of latent fingerprints developed with cyanoacrylate fuming. rmreagents.comntu.ac.uk The dye strongly absorbs light in the violet-blue region of the electromagnetic spectrum and consequently emits light in the green-yellow region. service.gov.uk

The excitation wavelength for this compound is broad, typically falling within the range of 365 to 485 nanometers (nm). rmreagents.comarrowheadforensics.com Specific studies and applications have utilized excitation wavelengths of 450 nm and 460 nm. bvda.comservice.gov.uk The resulting fluorescence is most intense in the yellow region of the spectrum. rmreagents.com The emission spectrum is characterized by a peak that can be observed using a 495 nm filter. bvda.com The significant separation between the excitation and emission peaks, known as the Stokes shift, is a valuable property that enhances the visibility of the fluorescence by minimizing background interference.

The solvent environment can influence the exact excitation and emission maxima. For instance, studies on similar coumarin (B35378) dyes have shown that the polarity of the solvent can cause shifts in the spectral bands. mdpi.com While specific data for this compound across a wide range of solvents is not extensively detailed in the provided context, the general behavior of coumarin dyes suggests that such solvent-dependent shifts are likely.

Fluorescence Quantum Yield and Efficiency Investigations

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. This compound is known for its high fluorescence quantum yield, which contributes to its effectiveness as a fluorescent stain. service.gov.uk

While specific numerical values for the quantum yield of this compound are not consistently reported across all studies, its performance is often compared favorably to other well-known fluorescent dyes like Rhodamine 6G. service.gov.uk The high efficiency of its fluorescence is a key reason for its preference in applications requiring bright and clear visualization. For example, in the context of fluorescent yellow carbon dots, which are also yellow-emitting fluorophores, quantum yields of around 8% to 44% have been reported, providing a comparative framework for understanding the efficiency of yellow fluorescence. biorxiv.orggoogle.com

The quantum yield can be influenced by the molecular structure and the surrounding environment. For coumarin dyes, rigid molecular structures tend to exhibit good photostability and, by extension, can maintain high fluorescence efficiency. researchgate.net

Photostability and Photodegradation Kinetics under Various Irradiations

Photostability, the ability of a dye to resist degradation upon exposure to light, is a crucial characteristic for many of its applications. This compound is generally considered to have good photostability, a common trait among coumarin derivatives. researchgate.netgoogle.com However, like all organic dyes, it is susceptible to photodegradation under prolonged or intense irradiation.

Studies on the photodegradation of similar yellow dyes have been conducted using catalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) under UV and UV-Vis light. scielo.brscielo.br For instance, the degradation of Basic Yellow 2 showed that in the absence of a catalyst, the degradation efficiency was less than 10% after 120 minutes of UV irradiation, indicating a certain level of inherent stability. scielo.br However, with a catalyst, the degradation can be significantly accelerated. scielo.br

The kinetics of photodegradation often follow a pseudo-first-order model. techno-press.org The rate of degradation is influenced by factors such as the initial dye concentration, the intensity of the light source, and the presence of photocatalysts. techno-press.orgcerist.dz For example, increasing the initial concentration of a similar dye, Basic Yellow 28, was found to decrease the degradation rate because the dye molecules absorb more of the UV light, reducing the amount that reaches the catalyst surface. techno-press.org The stability of this compound is also affected by its chemical environment; it is considered stable under normal conditions but should be protected from direct sunlight and extreme temperatures. sirchie.comcncolorchem.com

Interaction Mechanisms with Substrates Affecting Fluorescence Properties

The fluorescence of this compound is significantly influenced by its interaction with various substrates. This is particularly evident in its application in forensic science, where it is used to stain cyanoacrylate-fumed latent fingerprints. ntu.ac.uk The cyanoacrylate polymer forms a matrix on the fingerprint ridges, and it is believed that the molecules of this compound become entrapped within the voids of this polymer network. ntu.ac.uk This interaction enhances the fluorescence, making the print visible.

The nature of the substrate and the solvent used to apply the dye can affect the intensity of the fluorescence. For example, a water-based formulation of this compound has been found to be less effective in dyeing fingerprints, resulting in markedly less intense fluorescence compared to its ethanol-based counterpart. service.gov.uk This suggests that the interaction between the dye and the cyanoacrylate is more favorable in a less polar solvent environment.

Advanced Applications in Forensic Science and Imaging Technologies

Mechanistic Studies of Latent Fingerprint Enhancement via Cyanoacrylate Fuming

The effectiveness of Basic Yellow 40 as a post-cyanoacrylate treatment hinges on its interaction with the polymerized ethyl cyanoacrylate that forms along the friction ridges of a fingerprint. murdoch.edu.auservice.gov.uk This process, often referred to as "superglue fuming," creates a stable, white polymer deposit that makes the latent print visible. murdoch.edu.aunih.gov However, for enhanced contrast, especially on light-colored or complex backgrounds, a fluorescent dye stain like this compound is essential. sirchie.comcutm.ac.in

Adherence Mechanisms to Cyanoacrylate Polymer Chains

The primary mechanism by which this compound enhances cyanoacrylate-developed prints is through physical adsorption. It is theorized that the dye molecules become physically entrapped within the intricate, noodle-like structure of the polycyanoacrylate polymer. service.gov.ukntu.ac.uk Research suggests that basic dyes, such as this compound, are particularly effective due to the formation of weak Van der Waals forces with the polycyanoacrylate. service.gov.uk This interaction is thought to involve a weak binding of the dye's cation with the anions associated with the cyanide (CN-) groups present in the polymer strands. service.gov.uk This adherence stabilizes the dye on the polymerized ridges, allowing for subsequent visualization under a forensic light source.

Void-Filling and Trapping Dynamics of Dye Molecules

The process of dye staining polymerized prints can be likened to a molecular sieve. ojp.gov The polycyanoacrylate, formed during the fuming process, creates a fine substrate with voids and interstices. ntu.ac.uk The molecules of this compound then fill these voids, becoming trapped within the polymer matrix. ntu.ac.ukojp.gov This trapping is a physical process, and for it to be effective, adequate rinsing of the surface after dye application is crucial to remove excess, unbound dye. ojp.gov The result is a print that exhibits intense fluorescence when illuminated with a forensic light source, significantly improving the visibility and detail of the latent fingerprint. ojp.gov

Comparative Analysis of this compound with Other Fluorescent Fingerprint Dyes

While this compound is a widely used and effective dye, several other fluorescent compounds are also employed in latent print examination. A comparative analysis is essential to understand the relative strengths and applications of each.

| Dye | Excitation Range (nm) | Emission Color | Key Characteristics |

| This compound (BY40) | 365 - 485 rmreagents.comtritechforensics.com | Yellow/Green shopevident.com | High fluorescent yield, low toxicity, excellent for various non-porous surfaces. service.gov.ukdovepress.com |

| Rhodamine 6G (R6G) | 495 - 540 service.gov.uk | Orange service.gov.uk | Historically used, but has health and safety concerns. service.gov.ukbu.edu Still used by some organizations. ntu.ac.uk |

| Ardrox | 365 or 435 - 480 service.gov.uk | Blue/Green service.gov.uk | Works well with lasers and forensic light sources. nih.gov |

| MBD (7-nitroso-4-aza-2,1,3-benzoxadiazole) | 415 - 505 service.gov.uk | Yellow service.gov.uk | Compatible with a wide variety of forensic light sources. nih.gov |

Studies have shown that this compound, often dissolved in ethanol (B145695), provides superior or equivalent results compared to other dyes like Rhodamine 6G and Ardrox on various surfaces. service.gov.ukdovepress.com In the 1980s, this compound largely replaced Rhodamine 6G due to concerns about the latter being a suspected carcinogen. ntu.ac.uk Combination dyes, such as RAM (Rhodamine 6G, Ardrox, and MBD) and RAY (Rhodamine 6G, Ardrox, and this compound), have also been developed to leverage the properties of multiple dyes. nih.govmakezine.com

Optimization of Application Methodologies for Latent Print Visualization

To maximize the effectiveness of this compound, it is crucial to optimize the application methodology. This includes the choice of application technique and the concentration of the dye solution.

Evaluation of Dipping, Spraying, and Squeegee Techniques

This compound can be applied using several methods, including dipping, spraying, or using a squeegee bottle. cbdiai.orgcbdiai.org

Dipping (Tray Immersion): This involves submerging the evidence in a tray of the dye solution for a short period, typically around 5 seconds. cbdiai.orgcbdiai.org

Spraying: Using an aerosol sprayer to mist the item with the dye solution can help reduce excessive background staining. cbdiai.org

Squeegee/Wash Bottle: Applying the solution with a wash bottle allows for more controlled application over the surface. cityofboise.orgshopevident.com

The choice of method can depend on the nature of the evidence and the desired outcome. For instance, spraying is often recommended to minimize background fluorescence. cbdiai.org

Influence of Dye Concentration on Visualization Efficacy

The concentration of the this compound solution can impact the quality of the developed print. While a standard preparation involves dissolving 1 gram of this compound powder in 500 ml of methanol (B129727), variations exist. cbdiai.org Research has indicated that there may not be a statistically significant difference in print quality between different concentrations of BY40. lociforensics.nl However, in practical casework, a lower concentration might be preferable for surfaces that are not thoroughly cleaned, as it can reduce the enhancement of the background surface. lociforensics.nl Conversely, if too much dye is used, the entire surface may fluoresce too brilliantly, masking the latent print. forensicresources.org In such cases, a rinse with methanol can often wash away the excess dye while leaving the dye adhered to the print. forensicresources.org

Impact of Solvent Systems (Water-Based vs. Alcohol-Based) on Enhancement Quality

The choice of solvent system for this compound (BY40) is a critical factor that influences the quality of latent fingerprint enhancement. The two primary systems used are water-based and alcohol-based, typically using ethanol. ntu.ac.uk The solvent acts as a carrier for the dye, delivering it to the cyanoacrylate polymer that has formed on the fingerprint ridges. ntu.ac.ukservice.gov.uk

Alcohol-based formulations, traditionally using ethanol or methanol, have been a longstanding choice. service.gov.ukforensicresources.org Ethanol is favored for its effectiveness in dissolving the dye and delivering it to the cyanoacrylate-fumed prints. service.gov.uk However, alcohol-based systems have drawbacks, including the potential to wash away trace evidence, such as DNA, due to the solvent's aggressive nature. lociforensics.nl

Water-based formulations have emerged as a viable alternative, addressing some of the concerns associated with alcohol-based systems. ntu.ac.uk A water-based solution may include components like ethylene (B1197577) glycol and a detergent, such as Triton X-100, to create a stable powder suspension. ntu.ac.uk Research comparing the two systems has shown that water-based BY40 can be as effective as its ethanol-based counterpart on certain substrates. ntu.ac.uk For instance, on plastic surfaces like freezer and self-seal bags, water-based BY40 provides comparable enhancement to the ethanol-based version. ntu.ac.uk On metallic substrates, the performance of both systems appears to be equivalent. ntu.ac.uk

The move towards water-based systems is also driven by health and safety considerations, as they reduce the risks associated with flammable and toxic solvents like ethanol and methanol. ntu.ac.uklociforensics.nl Furthermore, water-based dyes can be more cost-effective. ntu.ac.uk

Table 1: Comparison of Solvent Systems for this compound

| Feature | Water-Based System | Alcohol-Based System |

|---|---|---|

| Primary Solvent | Distilled Water ntu.ac.uk | Ethanol or Methanol service.gov.ukforensicresources.org |

| Additives | Ethylene Glycol, Detergents (e.g., Triton X-100) ntu.ac.uk | None typically mentioned |

| Performance on Plastics | Suitable, comparable to alcohol-based ntu.ac.uk | Effective |

| Performance on Metals | Appears equivalent to alcohol-based ntu.ac.uk | Effective |

| Impact on DNA | Potentially less destructive lociforensics.nl | Can wash away DNA lociforensics.nl |

| Health & Safety | Reduced risk, non-flammable ntu.ac.uklociforensics.nl | Flammable, toxic service.gov.uklociforensics.nl |

| Cost-Effectiveness | Generally more cost-effective ntu.ac.uk | Can be more expensive |

Effects of Substrate Type on Enhancement Performance (e.g., Non-porous, Semi-porous Surfaces like Plastics, Metals, Glass)

The performance of this compound is significantly influenced by the nature of the substrate on which the latent print is deposited. It is most effective on non-porous and some semi-porous surfaces where cyanoacrylate fuming is the primary development technique. ntu.ac.ukforensicresources.org

Non-Porous Surfaces: These are the ideal substrates for the cyanoacrylate-BY40 process. This category includes surfaces like:

Plastics: Various types of plastics, such as polyethylene (B3416737) (e.g., plastic bags) and PVC, show excellent results. ntu.ac.ukdovepress.com

Metals: Surfaces like aluminum, steel, brass, and copper are suitable for enhancement with BY40. ntu.ac.ukdovepress.com

Glass: Glass surfaces are also effectively treated with this method. forensicresources.orgdovepress.com

On these surfaces, the cyanoacrylate polymerizes on the latent print residue, creating a stable matrix for the BY40 dye to adhere to, resulting in strong fluorescence and clear ridge detail. ntu.ac.uksirchie.com

Semi-Porous Surfaces: The effectiveness of BY40 on semi-porous surfaces can be more variable. The primary challenge is the potential for the dye solution to be absorbed into the substrate itself, leading to high background fluorescence that can obscure the print. forensicresources.orgsirchie.com Immediate rinsing of the surface after dye application is crucial to minimize this background staining. forensicresources.org Despite this, BY40 has been used successfully on certain semi-porous items. forensicresources.org

The choice of solvent system can also interact with the substrate type. For example, water-based BY40 has been found to be a suitable enhancement technique for plastic substrates. ntu.ac.uk

Table 2: Performance of this compound on Different Substrates

| Substrate Type | Category | Suitability for BY40 Enhancement | Key Considerations |

|---|---|---|---|

| Plastics (e.g., Bags, Wraps) | Non-porous | High ntu.ac.ukdovepress.com | Both water-based and alcohol-based solvents are effective. ntu.ac.uk |

| Metals (e.g., Cans, Cartridges) | Non-porous | High ntu.ac.ukdovepress.com | Water-based and alcohol-based solvents show equivalent performance. ntu.ac.uk |

| Glass | Non-porous | High forensicresources.orgdovepress.com | Provides a good non-fluorescent background for visualization. |

| Adhesive Tapes (non-adhesive side) | Non-porous | High dovepress.comnih.gov | A common application for developing prints on tapes. dovepress.com |

| Varnished Wood | Semi-porous | Moderate | Risk of background staining. forensicresources.orgsirchie.com |

| Certain Papers/Cardboards | Porous | Low to Moderate | Generally not recommended due to high absorption and background fluorescence. forensicresources.org |

Investigating the Time Delay Post-Cyanoacrylate Fuming

The interval between cyanoacrylate fuming and the application of this compound can impact the quality of the final enhancement. Some research suggests that allowing the fumed prints to "set" or "cure" for a period can be beneficial. cbdiai.org

One recommendation is to let the cyanoacrylate-developed prints sit overnight before applying the dye stain. cbdiai.org This delay may allow for the full polymerization of the cyanoacrylate, creating a more stable and receptive structure for the dye to adhere to. The molecules of the dye are thought to become trapped within the voids of the cyanoacrylate polymer chains. ntu.ac.uk A more completely formed polymer may offer a better structure for this entrapment, potentially leading to brighter fluorescence and more detailed enhancement.

However, there is no universally mandated waiting period, and practices can vary. The decision to incorporate a time delay is often based on laboratory protocols and the experience of the examiner. The primary goal is to ensure that the cyanoacrylate has fully polymerized on the latent print ridges before introducing the liquid dye solution.

Advanced Imaging Techniques for Enhanced Latent Print Photography and Analysis

The utility of this compound is intrinsically linked to the use of advanced imaging techniques to visualize and capture the resulting fluorescence. After treatment with BY40, the latent prints are not typically visible under normal lighting conditions. sirchie.com Their visualization requires a forensic light source or a laser that emits light within the excitation range of the dye. rmreagents.comasslstore.com

This compound fluoresces brightly when illuminated with light in the blue to violet range, typically between 365 and 485 nanometers. rmreagents.commedtechforensics.comarrowheadforensics.com The resulting emission is a strong yellow-green fluorescence. shopevident.com To photograph the fluorescing print, specific filters are required to block the excitation light source and only allow the emitted fluorescent light to reach the camera sensor. sirchie.com This creates a high-contrast image of the print against a dark background. rmreagents.com

The selection of the light source and filter combination is crucial for optimal visualization. Different forensic light sources, including Crime Scopes and Mini-Blue Maxx, can be used. forensicresources.org Orange or yellow goggles and camera filters are used to view and photograph the fluorescence. sirchie.comnih.gov

Recent advancements in imaging technologies, such as high-resolution digital photography and specialized forensic imaging systems, further enhance the analysis of prints treated with BY40. These systems allow for the capture of fine ridge detail that might otherwise be missed.

Application in Complex Matrixes (e.g., Contaminated Surfaces)

This compound is particularly valuable for enhancing latent prints on complex surfaces, such as those that are multi-colored or have confusing backgrounds. rmreagents.comshopevident.com The fluorescent nature of the dye allows the print to stand out, whereas a simple colored powder might be obscured by the background pattern.

The process has also been successfully applied to contaminated surfaces. For instance, research has shown that superglue fuming followed by staining with Brilliant Yellow 40 (a synonym for this compound) is an effective procedure for developing latent prints on surfaces exposed to high temperatures, provided the surface is dry. dovepress.com It has also been used to develop prints on the adhesive and smooth sides of duct tape. dovepress.comnih.gov

However, there are limitations. This compound does not perform well on substrates that are inherently fluorescent, as the background fluorescence can compete with and overpower the fluorescence of the print. sirchie.com Additionally, on surfaces contaminated with substances that might be washed away by the solvent, such as blood, the use of BY40 can be problematic. lociforensics.nl In such cases, the liquid nature of the dye application can compromise other forms of evidence. lociforensics.nl

Integration of this compound in Laser Dye Research and Development

Beyond its primary application in forensic science, this compound, also known by its chemical class as a coumarin (B35378) dye, is relevant to the field of laser dye research. bvda.com Laser dyes are organic compounds that can be used as the gain medium in dye lasers. These lasers are notable for being tunable, meaning their output wavelength can be adjusted.

The strong fluorescence and specific excitation and emission spectra of compounds like this compound are the key properties that make them suitable for use as laser dyes. forensicresources.org The efficiency of its fluorescence makes it a powerful dye for various applications that require a bright, specific light emission upon excitation. forensicresources.org Research into new and more efficient dye lasers continues to be an active area, and the photophysical properties of compounds like this compound contribute to this body of knowledge.

Material Science and Engineering Applications

Textile Dyeing Methodologies and Performance Evaluation

Basic Yellow 40 is primarily utilized for the coloration of acrylic fabrics and their blends. emperordye.comcolorantsgroup.commade-in-china.comaashianadyestuffs.com Its performance is evaluated based on its application method, color properties, and fastness to various environmental factors.

This compound is a cationic dyestuff specifically developed for dyeing acrylic fibers. dayglo.in These fibers are widely used in manufacturing a variety of goods, including blankets, carpets, knitwear, and decorative fabrics. dayglo.in The dye is characterized by its strong tinctorial power and outstanding brightness. dayglo.in As a cationic (or basic) dye, it yields colored cations in an aqueous solution, which are attracted to the anionic groups in acrylic fibers, forming strong ionic bonds. colorantsgroup.com This results in a vibrant and durable greenish-yellow coloration. emperordye.comcolorantsgroup.com The dye is typically sold as a bright yellow, uniform powder that is soluble in water. emperordye.com The stability of the dye bath is maintained within a pH range of 2 to 5. emperordye.com

The compound is well-suited for one-bath dyeing methods for acrylic blend fabrics. emperordye.comcolorantsgroup.com This process is efficient as it allows for the simultaneous dyeing of different fiber types in the blend in a single bath, saving time, energy, and water. The chemical properties of this compound enable it to effectively fix onto the acrylic component of the blend under controlled conditions, achieving a uniform and consistent color alongside other dyes chosen for the companion fiber.

The performance of a dye is critically assessed by its fastness properties, which describe its resistance to various conditions. Lightfastness, in particular, measures a colorant's resistance to fading when exposed to light. wikipedia.org The fading process, known as photodegradation, occurs when light, especially high-energy ultraviolet radiation, alters or breaks the chemical bonds of the chromophore—the part of the molecule responsible for its color. wikipedia.org

This compound exhibits moderate lightfastness. emperordye.com Its fastness properties have been rated on standard industry scales, as detailed in the table below.

Table 1: Fastness Properties of this compound on Acrylic Fibers

| Fastness Test | Parameter | Rating |

|---|---|---|

| Lightfastness | Fading | 3-4 |

| Perspiration | Fading | 5 |

| Staining | 5 | |

| Soaping | Fading | 4 |

Note: Fastness is typically rated on a scale from 1 (very poor) to 5 (excellent), while lightfastness is often rated on the Blue Wool Scale from 1 (very poor) to 8 (excellent). wikipedia.org

Achieving a precise color match in textile dyeing is a significant challenge. researchgate.net Computational models, particularly Artificial Neural Networks (ANNs), are employed for color recipe prediction. stephenwestland.co.uk An ANN is a computing system inspired by biological neural networks that can learn and adapt from data. stephenwestland.co.ukresearchgate.net

In this context, an ANN can be trained to predict the final color of a fabric based on a given recipe of dyes. researchgate.net The process involves:

Input Layer: The concentrations of the colorants to be used in the formulation (e.g., this compound, Basic Red 46, Basic Blue 41) are fed into the input units of the network. stephenwestland.co.uk

Hidden Layers: These layers of "neurons" process the information, identifying complex, non-linear relationships between the dye concentrations and the resulting color. researchgate.net

Output Layer: The network's output is typically the predicted reflectance spectrum of the dyed fabric across various wavelengths, which defines its color. stephenwestland.co.uk

This predictive capability allows dye houses to determine the precise amounts of dyes like this compound needed to achieve a target shade, reducing the number of costly and time-consuming laboratory trials. stephenwestland.co.uk ANNs have been shown to outperform traditional Kubelka-Munk (K-M) theory-based models, provided they are trained with a sufficient number of samples. stephenwestland.co.uk

The final perceived color of a dyed textile is influenced not only by the dye recipe but also by the physical properties of the fabric, such as fiber type, yarn structure, and surface finish. researchgate.net These relationships are often complex and non-linear, making them difficult to model with conventional mathematical equations. researchgate.net

Fuzzy Logic (FL) offers a powerful tool for handling such complexities. researchgate.net An FL model uses "if-then" rules to map input variables to output variables. mdpi.com For predicting the color of a fabric dyed with this compound, the model could use:

Input Variables: Dye concentration, salt concentration, dyeing temperature, time, and parameters related to the fabric's surface structure. researchgate.netmdpi.com

Fuzzy Inference System: The system processes these inputs based on a set of linguistic rules (e.g., "IF dye concentration is high AND temperature is high, THEN color depth is very high"). mdpi.com

Output Variables: The predicted color properties, such as CIELAB values (L, a, b*) or color yield. researchgate.netresearchgate.net

FL models are advantageous because they can be built with a limited amount of experimental data and can effectively predict color outcomes in complex, non-linear dyeing systems with high accuracy. researchgate.netmdpi.com

Development of Fluorescent Smart Textiles

This compound is a highly fluorescent dye. colorantsgroup.commacsenlab.com This property, where the compound absorbs light at one wavelength and re-emits it at a longer, visible wavelength, is a key area of interest for advanced material applications. arrowheadforensics.comsevernbiotech.com The dye is known to fluoresce brightly as a yellow-green color when exposed to light sources between 365 nm and 485 nm, such as ultraviolet (UV) or blue light. arrowheadforensics.comsevernbiotech.comshopevident.com

This strong fluorescence is the basis for its potential use in the development of fluorescent smart textiles. Smart textiles are fabrics that can sense and react to environmental stimuli. By incorporating a fluorescent dye like this compound, textiles could be engineered to:

Act as sensors that change their fluorescent signal in response to specific chemical or physical changes.

Be used in safety applications, where clothing becomes highly visible under specific lighting conditions.

Function in anti-counterfeiting measures, where a fluorescent marker is embedded into the fabric of a product.

The well-documented fluorescent behavior of this compound, particularly its use as a stain to enhance the visibility of latent fingerprints developed with cyanoacrylate in forensic science, demonstrates its robustness and brilliant emission, making it a candidate for integration into these next-generation textile systems. bvda.comsirchie.comcbdiai.org

Integration of this compound for Functional Textile Design

This compound is primarily utilized in the dyeing of acrylic fabrics, imparting a vibrant greenish-yellow hue. As a cationic dye, it is particularly effective for acrylics, which possess anionic sites that facilitate strong ionic bonding with the dye molecules. The stability of the dye bath, which is optimal within a pH range of 2 to 5, allows for consistent and effective application.

The performance of a dye on a textile is measured by its fastness properties—its resistance to various environmental factors. The fastness of this compound on acrylic fibers is a key indicator of its suitability for functional textiles.

Table 1: Colour Fastness Properties of this compound on Acrylic Fabric

| Test | Fading | Staining |

|---|---|---|

| Light Fastness | 3-4 | N/A |

| Perspiration Fastness | 5 | 5 |

| Soaping | 4 | 5 |

Note: Fastness is graded on a scale of 1 to 5, where 5 represents the highest fastness.

Applications in Authentication and Anti-Counterfeiting Technologies

The most prominent application of this compound in this domain is in forensic science for the enhancement of latent fingerprints. After fuming an object with cyanoacrylate (superglue), the polymerized glue adheres to the fingerprint ridges. Applying a solution of this compound then stains the cyanoacrylate polymer. sirchie.comrmreagents.com

The key to its effectiveness is its strong fluorescence under specific light wavelengths. sirchie.com When illuminated with a forensic light source or UV lamp in the 365 nm to 485 nm range, the dye fluoresces, producing a bright yellow-green glow. shopevident.comsevernbiotech.com This high-contrast visualization makes the detailed ridge patterns of the fingerprint clearly visible, even on complex, multi-colored, or non-fluorescent backgrounds. sirchie.comshopevident.com This property of high fluorescence under specific wavelengths makes it a candidate for use as a security marker in anti-counterfeiting inks and materials.

Encapsulation Studies within Molecular Sieves and Zeolite Hosts

To enhance the stability and performance of dyes like this compound, researchers have explored their encapsulation within porous host materials such as molecular sieves and zeolites. macsenlab.com Zeolites are crystalline aluminosilicates with a three-dimensional framework of pores and cavities of molecular dimensions. mdpi.com

Encapsulating dye molecules within the zeolite's internal cages can protect them from external factors like UV radiation and chemical degradation, thereby improving their photostability and thermal stability. researchgate.net The porous nature of zeolites also allows for the potential of controlled release of the encapsulated dye. researchgate.net The negatively charged framework of zeolites makes them particularly suitable for adsorbing and stabilizing cationic dyes like this compound through ion-exchange mechanisms. mdpi.com This "ship-in-a-bottle" synthesis results in a highly stable pigment system with enhanced durability for advanced material applications. rsc.org

Development of Fluorescent Marking Liquids and Ink Formulations

The brilliant fluorescence of this compound has been harnessed in the formulation of specialty inks and marking liquids. A patented fluorescent aqueous marking liquid utilizes 0.20% to 2.0% by weight of this compound. google.com This formulation is buffered to an acidic pH value between 3 and 5 and includes an acrylic resin dispersion. google.com

The acidic environment is notable because it allows the marker to be used on surfaces like carbon paper without affecting other common dyes, such as triphenylmethane (B1682552) dyes, that may be present. google.com The inclusion of a synthetic resin helps to enhance the fluorescent action of the dye, creating a marking liquid with good light stability and intense coloration. google.com

Exploration in Hair Dyeing Systems as a Direct Dye

In the cosmetics industry, this compound is classified as a direct dye for hair coloring. cosmileeurope.eu Direct dyes are pre-colored molecules that are applied directly to the hair without the need for a chemical reaction or oxidation to develop the color. cosmeticscience.net They are typically used in temporary and semi-permanent hair color products. cosmileeurope.eu

Stability of Coloration and Wash-Off Properties

The stability of hair color imparted by this compound is characteristic of temporary or semi-permanent dyes. Because the dye molecules primarily adhere to the hair surface rather than becoming locked within the cortex, the color is gradually removed with each shampooing. cosmileeurope.eupersonalcaremagazine.com

The wash-off properties can vary. Products classified as temporary tints may last for only one to two washes. cosmileeurope.eu Formulations designed for semi-permanent results, where the smaller dye molecules may achieve slight penetration into the cuticle, can last longer, potentially through eight to ten washes. cosmileeurope.eu Cationic dyes are noted to have a greater resistance to washing when compared to other types of semi-permanent dyes, such as nitro anilines. mdpi.com

Environmental Research on Fate and Remediation

Biodegradation Pathways and Mechanisms

While specific studies on the biodegradation of Basic Yellow 40 are limited, research on coumarin (B35378)—the core chemical structure of this compound—provides insight into its likely metabolic pathways. ebi.ac.uk Coumarins are naturally occurring benzopyrene derivatives that can be broken down by various microorganisms. ekb.eg

Microbial degradation is considered an eco-friendly approach to remove organic pollutants from contaminated sites. ekb.eg Several bacterial strains, such as Pseudomonas sp., have demonstrated a strong capacity for coumarin biodegradation, often utilizing it as a sole carbon source. asm.orgresearchgate.net The typical biodegradation pathway for coumarin initiates with the enzymatic reduction of the unsaturated carbon-carbon double bond in the lactone ring. asm.org This initial step is critical and is often catalyzed by enzymes like xenobiotic reductases. asm.org

The proposed catabolic pathway for coumarin in Pseudomonas sp. strain NyZ480 involves the following key steps asm.orgresearchgate.net:

Reduction : Coumarin is first converted to dihydrocoumarin (B191007) (DHC). asm.org

Hydrolysis : The lactone ring of dihydrocoumarin undergoes spontaneous or enzymatic ring fission (hydrolysis) to form melilotic acid (MA). asm.orgresearchgate.net

Hydroxylation and Mineralization : Melilotic acid is further metabolized to 3-(2,3-dihydroxyphenyl)propionate (DHPP), which then enters downstream pathways to be mineralized into simpler, less harmful compounds like carbon dioxide and water. asm.orgresearchgate.net

This process demonstrates how bacteria can assemble a new catabolic route by recruiting genes and enzymes from different existing pathways to break down these compounds. asm.org The ability of microorganisms like Pseudomonas fluorescens and Pseudomonas mandelii to degrade coumarin and its derivatives highlights a potential and sustainable route for the bioremediation of water contaminated with this compound. ekb.egnih.gov

Adsorption-Based Removal Strategies from Aqueous Solutions

Adsorption is a widely used physical method for removing dyes from wastewater due to its efficiency and the potential for using low-cost, readily available materials. ntu.ac.uk

Biosorption utilizes natural materials to bind and remove pollutants from water. Several agricultural and plant-based materials have been investigated for their ability to adsorb basic dyes.

Tree Ferns : The use of tree fern (Dicksonia sellowiana) as a biosorbent has been shown to be effective for removing basic dyes from aqueous solutions. ekb.egasm.orgmdpi.comresearchgate.net Studies on the adsorption of basic dyes by tree fern reveal that the process is spontaneous and endothermic. ntu.ac.uk The dye sorption capacity of tree fern increases as the particle size of the sorbent decreases. ntu.ac.uk

Silybum Marianum (Milk Thistle) Stem : The stem of the Silybum marianum plant has been identified as a promising low-cost adsorbent for cationic dyes like Basic Yellow 28 (BY28). nih.govresearchgate.net Research shows that carbonizing the stem material at high temperatures (e.g., 800 °C) significantly enhances its adsorption capacity due to the creation of a microporous structure. nih.govresearchgate.net In one study, the carbonized stem achieved a maximum adsorption capacity (qₘ) of 271.73 mg/g for BY28 at 25 °C, with a removal efficiency of up to 99.9% in tap water under optimal conditions. nih.govresearchgate.netmdpi.com

Table 1: Adsorption Capacities of Various Biosorbents for Basic Dyes

| Biosorbent | Target Dye | Maximum Adsorption Capacity (qₘ) | Reference |

|---|---|---|---|

| Silybum Marianum Stem (carbonized at 800°C) | Basic Yellow 28 | 271.73 mg/g | nih.govresearchgate.netmdpi.com |

| Treated Avocado Seed | Basic Yellow 28 | 49.30 mg/g | researchgate.net |

| Boron Industry Waste | Basic Yellow 28 | 75.00 mg/g | jwent.net |

Mesoporous silica (B1680970) materials, such as SBA-15 and MCM-41, have gained attention as highly effective adsorbents due to their ordered structure, high specific surface area, and good stability. These properties make them suitable for applications in catalysis, sensing, and adsorption.

Research on the removal of Basic Yellow 28 using the mesoporous silica material SBA-15 demonstrated its exceptional efficiency. The study found that SBA-15 could remove 99% of the dye from an aqueous solution within just 5 minutes. The process was most effective in alkaline conditions (pH 8). Based on the Langmuir isotherm model, the theoretical maximum sorption capacity was an impressive 909 mg/g. This high capacity suggests that mesoporous silica is a very promising adsorbent for the removal of such dyes from industrial wastewater.

To understand and optimize the design of adsorption systems, experimental data are analyzed using kinetic and isotherm models.

Kinetic Models : These models describe the rate at which the dye is removed from the solution. The adsorption of basic dyes onto various adsorbents, including biosorbents and mesoporous silica, is often well-described by the pseudo-second-order kinetic model. ntu.ac.ukresearchgate.netjwent.net This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule.

Isotherm Models : Adsorption isotherms describe how the dye molecules distribute between the liquid phase and the solid adsorbent surface at equilibrium. Several models are used, including the Langmuir, Freundlich, and Temkin models.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The adsorption of Basic Yellow 28 on Silybum marianum stem and mesoporous silica SBA-15 was found to fit the Langmuir model well, indicating a chemisorption process. nih.gov

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. researchgate.net

The Temkin model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. researchgate.net

The choice of the best-fitting model depends on the specific adsorbent, the dye, and the experimental conditions. For instance, the adsorption of Basic Yellow 28 onto treated avocado seeds was best described by both the Freundlich and Temkin isotherms. researchgate.net

Table 2: Kinetic and Isotherm Models for Basic Yellow Dye Adsorption

| Adsorbent | Target Dye | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |

|---|---|---|---|---|

| Tree Fern | Basic Dyes | Pseudo-second-order | Langmuir | ntu.ac.uk |

| Silybum Marianum Stem (carbonized) | Basic Yellow 28 | Not Specified | Langmuir | nih.govmdpi.com |

| Mesoporous Silica (SBA-15) | Basic Yellow 28 | Not Specified (fast, 5 min) | Langmuir | |

| Boron Industry Waste | Basic Yellow 28 | Pseudo-second-order | Generalized Isotherm | jwent.net |

| Treated Avocado Seed | Basic Yellow 28 | Pseudo-second-order | Freundlich, Temkin | researchgate.net |

Advanced Oxidation Processes for this compound Degradation (General Dye Research Context)

Advanced Oxidation Processes (AOPs) are chemical treatment methods designed to eliminate organic pollutants in water and wastewater. nih.gov AOPs are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). nih.gov These radicals have a very high oxidation potential, allowing them to degrade complex and recalcitrant organic molecules, like synthetic dyes, into simpler and less harmful substances. Common AOPs include the Fenton process, photo-Fenton, and persulfate-based oxidation. nih.gov

Fenton Process : The classic Fenton reaction involves the use of ferrous ions (Fe²⁺) as a catalyst to decompose hydrogen peroxide (H₂O₂) and generate powerful hydroxyl radicals. ebi.ac.uk This process is advantageous because it is relatively inexpensive and can be operated at ambient temperature and pressure. A study on the degradation of Basic Yellow 2 (BY2) using the Fenton process determined the optimal conditions to be a pH of 3, an initial dye concentration of 200 mg/L, 150 mg/L of Fe²⁺, and 400 mg/L of H₂O₂. Under these conditions, 90.71% color removal and 62.04% Chemical Oxygen Demand (COD) reduction were achieved within 30 minutes, demonstrating its effectiveness.

Persulfate Activation : An alternative to hydroxyl radical-based AOPs is the use of sulfate (B86663) radicals (SO₄•⁻), which can be generated by activating persulfate (S₂O₈²⁻) with heat, UV light, or transition metals like ferrous ions (Fe²⁺). Sulfate radicals also have a high oxidation potential and can be more stable and selective under certain conditions. Research on the degradation of Basic Yellow 28 by Fe²⁺-activated persulfate found that a maximum mineralization efficiency of 93% could be achieved. The optimal conditions were identified as a persulfate concentration of 9.87 mM, a ferrous ion concentration of 1.95 mM, and a temperature of 65 °C over an 8-hour period for a 40 mg/L dye solution.

Electrochemical Degradation Pathways and Efficiency

Electrochemical degradation is an advanced oxidation process (AOP) utilized for the treatment of textile effluents containing dyes like this compound. The fundamental principle involves the generation of highly reactive oxidizing species to break down the complex dye molecule. The degradation occurs through two primary mechanisms: direct anodic oxidation, where the dye is adsorbed onto the anode surface and destroyed by electron transfer, and indirect oxidation, which is often the dominant pathway. doi.org

Indirect oxidation relies on the electrochemical generation of powerful oxidants in the bulk solution. In the presence of chloride ions (from supporting electrolytes like NaCl or KCl), active chlorine species such as chlorine gas (Cl₂), hypochlorous acid (HClO), and hypochlorite (B82951) ions (ClO⁻) are formed. doi.orgresearchgate.net These species are potent oxidizing agents that effectively decolorize and degrade the dye molecules. chemrevlett.com Additionally, hydroxyl radicals (•OH), which have a very high oxidation potential, can be produced from the oxidation of water at the anode surface, contributing significantly to the degradation process. doi.orgacs.org

The degradation pathway typically involves the cleavage of the dye's conjugated chromophore structure, which is responsible for its color. acs.org This is often followed by the breakdown of the molecule into smaller, less complex intermediates and, ideally, complete mineralization to CO₂, H₂O, and inorganic ions. ripublication.com

The efficiency of electrochemical degradation is influenced by several operational parameters, including the choice of electrode material, the type and concentration of the supporting electrolyte, the applied current density, and the pH of the solution. researchgate.netchemrevlett.com Studies on related basic dyes have shown that dimensionally stable anodes (DSAs) like Ti/Ru₀.₃Ti₀.₇O₂ and stainless steel (SS316) are effective. researchgate.netchemrevlett.com For instance, in the sonoelectrochemical degradation of the related Basic Yellow 28, a 95% decolorization was achieved using SS316 electrodes, compared to only 7% with aluminum electrodes under similar conditions. chemrevlett.com The use of a diamond electrode has also been shown to be highly effective for degrading Basic Yellow 28. casaverdeambiental.com.br

Table 1: Summary of Electrochemical Degradation Studies on Basic Yellow Dyes

| Electrode Material | Supporting Electrolyte | Key Conditions | Degradation Efficiency | Reference(s) |

| Stainless Steel (SS316) | KCl (0.08 mol L⁻¹) | pH 5, Potential: 11.15V | 97.5% Decolorization | chemrevlett.com |

| Diamond | Phosphate Buffer | pH 7, Potential: -2.5V | >75 times faster with flow | casaverdeambiental.com.br |

| Ti/Ru₀.₃Ti₀.₇O₂ | NaCl | High current density | High removal rates for Methylene Blue (similar basic dye) | researchgate.net |

| Graphite | NaCl (6 g/L) | pH 2, Current: 50 mA | 98.17% Decolorization of Direct Red 31 (demonstrates principle) | doi.org |

Photocatalytic Degradation Investigations

Photocatalysis is another prominent AOP for the degradation of organic pollutants like this compound. This process typically employs a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which, upon activation by a suitable light source (e.g., UV-A), generates electron-hole pairs. koreascience.kracs.org These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are non-selective and can mineralize a wide range of organic compounds. cerist.dzmersin.edu.tr

Research on the photocatalytic degradation of the closely related C.I. Basic Yellow 28 has demonstrated high efficiency. koreascience.krcerist.dz In one study, using TiO₂ (Degussa P25) as the catalyst, a 100% degradation of a 50 mg/L solution of Basic Yellow 28 was achieved in 2.5 hours under UV-A irradiation. koreascience.kr Other catalysts like zinc oxide (ZnO) have also shown comparable efficiency to TiO₂, while iron(III) oxide (Fe₂O₃) was found to be less effective. cerist.dz

The kinetics of photocatalytic degradation of basic dyes often follow the Langmuir-Hinshelwood model, which describes reactions occurring at a solid-fluid interface. koreascience.krresearchgate.net At low initial dye concentrations, this can be simplified to a pseudo-first-order kinetic model. koreascience.kr

The efficiency of the process is dependent on several factors:

Catalyst Type and Dosage: TiO₂ and ZnO are highly effective. There is an optimal catalyst loading (e.g., 1 g/L in one study) beyond which efficiency may decrease due to light scattering and particle agglomeration. cerist.dz

Initial Dye Concentration: Higher concentrations can lead to a decrease in the degradation rate because more dye molecules compete for the limited active sites on the catalyst surface and can block light penetration. mdpi.com

pH: The solution pH affects the surface charge of the photocatalyst and the dye's speciation. The highest degradation rates for similar dyes have been observed at neutral or near-neutral pH. researchgate.netmdpi.com

Presence of Oxidants: The addition of other oxidizing agents, such as periodate (B1199274) (IO₄⁻), can enhance the degradation and mineralization rates by providing an alternative electron acceptor, which reduces electron-hole recombination and generates additional radicals. mersin.edu.trresearchgate.net

Table 2: Research Findings on Photocatalytic Degradation of Basic Yellow 28

| Photocatalyst | Light Source | Initial Concentration | Key Findings & Efficiency | Kinetic Model | Reference(s) |

| TiO₂ (Degussa P25) | UV-A (365 nm) | 50 mg/L | 100% degradation in 2.5 hours. | Langmuir-Hinshelwood / Pseudo-first-order | koreascience.kr |

| TiO₂, ZnO, Fe₂O₃ | Suntest (Light) | 10 mg/L | TiO₂ and ZnO achieved 100% degradation in 1 hour; Fe₂O₃ achieved 80%. Optimal catalyst dose was 1 g/L. | Not specified | cerist.dz |

| TiO₂ / Periodate (IO₄⁻) | UV | 40 mg/L | Degradation was enhanced by the presence of periodate. TOC removal efficiency of 81% after 3 hours with 10mM periodate. | Langmuir-Hinshelwood | mersin.edu.trresearchgate.net |

Environmental Monitoring and Detection Methodologies in Wastewater

Effective monitoring of this compound in wastewater is crucial for assessing the extent of pollution and the efficacy of treatment processes. Due to the complex nature of industrial effluents, a multi-step analytical approach involving sample preparation and instrumental detection is typically required. env.go.jpnih.gov

Sample Preparation

Before instrumental analysis, a sample preparation step is often necessary to isolate the target dye from interfering matrix components and to concentrate it to detectable levels. env.go.jp Common techniques include:

Solid-Phase Extraction (SPE): This method involves passing the aqueous sample through a cartridge containing a solid adsorbent that retains the dye. The dye is later eluted with a small volume of a suitable solvent. This technique is effective for concentrating analytes and cleaning up the sample. proakademia.eu

Salting-Out Assisted Liquid-Liquid Extraction (SALLE): In this method, a water-miscible organic solvent (like acetonitrile) is added to the aqueous sample, followed by the addition of a salt (e.g., ammonium (B1175870) sulfate). The salt addition causes the separation of the mixture into two phases, with the dye being extracted into the organic phase. ums.edu.myresearchgate.net

Detection and Quantification

Several analytical techniques can be employed for the determination of this compound in prepared samples:

UV-Visible Spectrophotometry: This is a straightforward and cost-effective method based on the principle that the dye absorbs light in the visible region of the spectrum. The concentration is determined by measuring the absorbance at its wavelength of maximum absorption (λmax), which for the related Basic Yellow 28 is approximately 440 nm. eeer.org While simple, this method can lack specificity in complex mixtures. researchgate.netnih.gov First-order derivative spectrophotometry can be used to resolve overlapping spectra in mixtures of dyes. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that is widely used for the analysis of dyes. nih.gov It separates the components of a mixture, providing much higher specificity and sensitivity than spectrophotometry. When coupled with a photodiode array (PDA) or UV-Vis detector, it allows for accurate identification and quantification of this compound even in the presence of other compounds. fda.gov

Table 3: Comparison of Analytical Methods for Dye Detection in Wastewater

| Technique | Principle | Advantages | Limitations | Reference(s) |

| UV-Visible Spectrophotometry | Measures light absorbance at a specific wavelength (λmax). | Simple, rapid, low cost. | Lack of specificity, prone to interference from other absorbing species in the matrix. | ums.edu.myresearchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a mobile and stationary phase. | High specificity, sensitivity, and accuracy; suitable for complex mixtures. | More complex, higher equipment cost, requires trained operators. | proakademia.euums.edu.mynih.gov |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. | Good separation efficiency, uses small sample volumes. | Less frequently used than HPLC for routine monitoring. | proakademia.eunih.gov |

Advanced Analytical and Characterization Methodologies

Spectrophotometric Techniques for Concentration Determination

Spectrophotometry is a fundamental technique for quantifying the concentration of Basic Yellow 40 in solutions. This method relies on the principle that chemical compounds absorb and transmit light over a specific range of wavelengths. mt.comthermofisher.com By measuring the amount of light absorbed by a sample, the concentration of the analyte can be determined based on the Beer-Lambert law, which states that there is a linear relationship between the absorbance and the concentration of an absorbing species. thermofisher.com

The process involves illuminating a sample of this compound solution with ultraviolet (UV) and visible (Vis) light and measuring the transmitted light. mt.com The wavelength at which maximum absorbance (λmax) occurs is specific to the compound and is used for quantitative analysis. thermofisher.comthermofisher.com For this compound, this peak is typically observed in the range of 365–485 nm. rmreagents.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. scribd.comvalenciacollege.edu The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. scribd.comvalenciacollege.edu

| Analytical Technique | Principle | Application to this compound |

| UV-Vis Spectrophotometry | Measures the absorption of UV and visible light by a sample to determine the concentration of an analyte. mt.comthermofisher.com | Quantifies the concentration of this compound in solution by measuring its absorbance at its λmax (typically 365–485 nm). rmreagents.comscribd.comvalenciacollege.edu |

Chromatographic Separations for Purity and Degradation Product Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for identifying any degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful method used for this purpose. europa.eucir-safety.org

In HPLC, a liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase). ajol.infoscribd.com The different components in the sample mixture are separated based on their varying affinities for the stationary and mobile phases, causing them to travel through the column at different rates. purdue.edu A detector at the end of the column measures the concentration of each separated component. For this compound, HPLC coupled with a UV-Vis or photodiode array (PDA) detector is commonly employed. europa.euresearchgate.netmdpi.com This allows for the quantification of the main compound and the detection of impurities or by-products that absorb UV-Vis light. europa.eu For instance, the purity of Basic Yellow 87, a related compound, was determined by HPLC-UV at 430 nm. europa.eu The stability of dyes and the formation of degradation products can also be monitored over time using HPLC. casaverdeambiental.com.br

| Chromatographic Technique | Principle | Application to this compound |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. ajol.infoscribd.com | Determines the purity of this compound and identifies and quantifies degradation products. europa.eucir-safety.orgcasaverdeambiental.com.br |

Microscopic Imaging Techniques for Surface Interactions (e.g., Electron Microscopy for Fingermarks)

Microscopic imaging techniques, particularly Scanning Electron Microscopy (SEM), provide high-resolution visualization of the interaction between this compound and surfaces, which is especially valuable in the forensic analysis of latent fingermarks. researchgate.net

After a latent fingermark is developed, for example, through cyanoacrylate fuming followed by staining with this compound, SEM can be used to examine the fine details of the developed print at a microscopic level. nottingham.ac.ukdovepress.com SEM offers advantages over traditional optical microscopy by providing greater magnification and depth of field, allowing for detailed morphological information of the sample surface. ljmu.ac.uk This can reveal how the dye particles adhere to the fingerprint ridges and the underlying substrate, leading to a better understanding of the visualization process. lsbu.ac.uk Studies have shown that SEM analysis can expose a clear demarcation between the fingermark ridges and valleys, highlighting the effectiveness of the development technique. researchgate.net

| Microscopic Technique | Principle | Application to this compound |

| Scanning Electron Microscopy (SEM) | Scans a focused beam of electrons over a surface to create a high-resolution image of its topography and composition. researchgate.netljmu.ac.uk | Visualizes the interaction of this compound with latent fingermark residues and substrate surfaces at a microscopic level. nottingham.ac.uklsbu.ac.ukresearchgate.net |

Development of this compound-Based Sensing Platforms

Recent research has explored the use of this compound and similar dyes in the development of chemical sensing platforms. These sensors leverage the optical properties of the dye to detect the presence of specific analytes.

Colorimetric sensors utilize a change in color to signal the presence of a target analyte. mdpi.com The fundamental principle involves an indicator dye that undergoes a visible color change upon interaction with the analyte. uni-regensburg.de This color change can be due to various mechanisms, such as a change in the dye's molecular structure or aggregation state. mdpi.comnih.gov In the context of this compound, its fluorescent properties could be harnessed. For example, the interaction with a specific analyte might quench or enhance its fluorescence, providing a detectable signal. The development of such sensors often involves immobilizing the dye on a solid support, like a polymer matrix. uni-regensburg.de